Neogambogic acid

Übersicht

Beschreibung

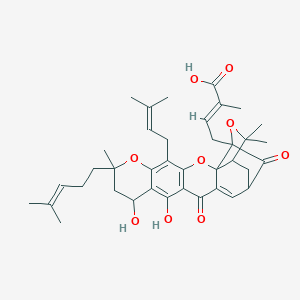

Neogambogic acid (NGA) is an active ingredient in garcinia . It can inhibit the growth of some solid tumors and result in an anticancer effect . It is a colorless crystalline solid with acidity . It is soluble in water and ethanol and can dissolve in ether and chloroform under acidic conditions .

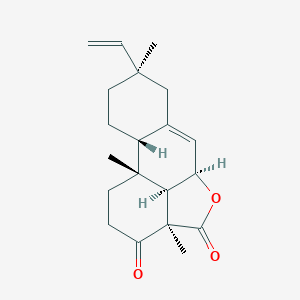

Molecular Structure Analysis

Neogambogic acid has the molecular formula C38H46O9 . Its molecular weight is 646.78 . The structure of Neogambogic acid can be found in various databases .Physical And Chemical Properties Analysis

Neogambogic acid is a colorless crystalline solid . It has a molecular weight of 646.78 . It is soluble in water and ethanol and can dissolve in ether and chloroform under acidic conditions .Wissenschaftliche Forschungsanwendungen

-

Antibacterial Effects on Methicillin-Resistant Staphylococcus aureus (MRSA)

- Field : Pharmacology

- Application Summary : Neogambogic Acid (NGA) has been found to have significant inhibitory activity towards MRSA . It can effectively inhibit planktonic MRSA strains in vivo and in vitro, and also has strong inhibitory effects on MRSA biofilm formation .

- Methods of Application : The study involved transcriptome sequencing, Q-RT-PCR and PRM . Diluted suspensions were plated on Mueller-Hinton agar (MHA) and incubated at 37°C overnight for CFU calculation .

- Results : The study found that NGA could reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component, thus achieving inhibition of MRSA .

-

Inhibition of Enterococcus faecalis UPPS

- Field : Microbiology

- Application Summary : NGA significantly inhibited the activity of Enterococcus faecalis UPPS (EfaUPPS), an essential enzyme required for bacterial cell wall formation .

- Methods of Application : The study used microscale thermophoresis, molecular docking, and enzymatic assays .

- Results : NGA was found to occupy the substrate binding pocket of EfaUPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering . Mutagenesis analysis revealed that L91 and L146 are two key residues in the binding between NGA and UPPS .

-

Photothermal Therapy (PTT) for Cancer

- Field : Oncology

- Application Summary : Neogambogic Acid reduced graphene oxide (NRGO) was prepared using a green and simple process for its application in photothermal therapy (PTT), a promising cancer therapy .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Antibacterial Effects on Methicillin-Resistant Staphylococcus aureus (MRSA)

- Field : Pharmacology

- Application Summary : Neogambogic Acid (NGA) has been found to have significant inhibitory activity towards MRSA . It can effectively inhibit planktonic MRSA strains in vivo and in vitro, and also has strong inhibitory effects on MRSA biofilm formation .

- Methods of Application : The study involved transcriptome sequencing, Q-RT-PCR and PRM . Diluted suspensions were plated on Mueller-Hinton agar (MHA) and incubated at 37°C overnight for CFU calculation .

- Results : The study found that NGA could reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component, thus achieving inhibition of MRSA .

-

Inhibition of Enterococcus faecalis UPPS

- Field : Microbiology

- Application Summary : NGA significantly inhibited the activity of Enterococcus faecalis UPPS (EfaUPPS), an essential enzyme required for bacterial cell wall formation .

- Methods of Application : The study used microscale thermophoresis, molecular docking, and enzymatic assays .

- Results : NGA was found to occupy the substrate binding pocket of EfaUPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering . Mutagenesis analysis revealed that L91 and L146 are two key residues in the binding between NGA and UPPS .

-

Photothermal Therapy (PTT) for Cancer

- Field : Oncology

- Application Summary : Neogambogic Acid reduced graphene oxide (NRGO) was prepared using a green and simple process for its application in photothermal therapy (PTT), a promising cancer therapy .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Antibacterial Effects on Methicillin-Resistant Staphylococcus aureus (MRSA)

- Field : Pharmacology

- Application Summary : Neogambogic Acid (NGA) has been found to have significant inhibitory activity towards MRSA . It can effectively inhibit planktonic MRSA strains in vivo and in vitro, and also has strong inhibitory effects on MRSA biofilm formation .

- Methods of Application : The study involved transcriptome sequencing, Q-RT-PCR and PRM . Diluted suspensions were plated on Mueller-Hinton agar (MHA) and incubated at 37°C overnight for CFU calculation .

- Results : The study found that NGA could reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component, thus achieving inhibition of MRSA .

-

Inhibition of Enterococcus faecalis UPPS

- Field : Microbiology

- Application Summary : NGA significantly inhibited the activity of Enterococcus faecalis UPPS (EfaUPPS), an essential enzyme required for bacterial cell wall formation .

- Methods of Application : The study used microscale thermophoresis, molecular docking, and enzymatic assays .

- Results : NGA was found to occupy the substrate binding pocket of EfaUPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering . Mutagenesis analysis revealed that L91 and L146 are two key residues in the binding between NGA and UPPS .

-

Photothermal Therapy (PTT) for Cancer

- Field : Oncology

- Application Summary : Neogambogic Acid reduced graphene oxide (NRGO) was prepared using a green and simple process for its application in photothermal therapy (PTT), a promising cancer therapy .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Eigenschaften

IUPAC Name |

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWFKHVHHINGR-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neogambogic acid | |

CAS RN |

93772-31-7 | |

| Record name | Neo-gambogic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

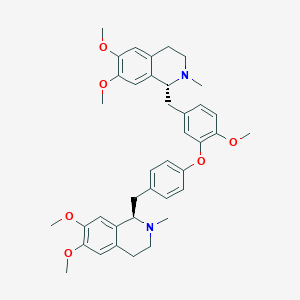

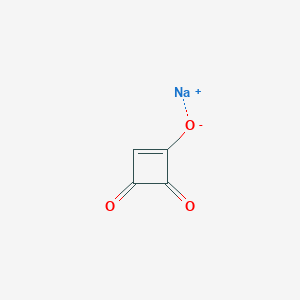

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

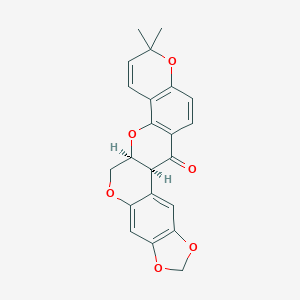

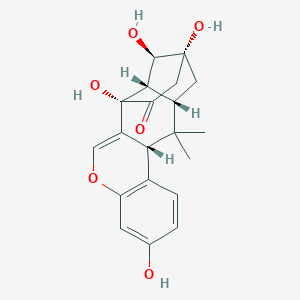

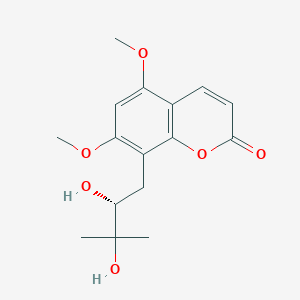

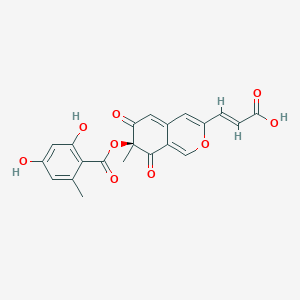

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)